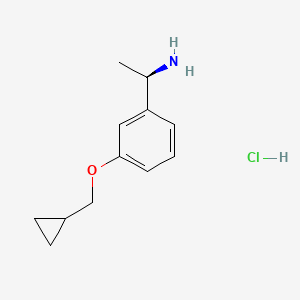

(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride

Descripción general

Descripción

®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, and an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable phenol derivative under basic conditions.

Attachment to the Phenyl Ring: The cyclopropylmethoxy group is then attached to the phenyl ring via an etherification reaction.

Introduction of the Ethanamine Moiety: The ethanamine group is introduced through a reductive amination process, where the intermediate ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or oximes.

Reduction: Reduction reactions can convert the imine or oxime back to the amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Regeneration of the amine.

Substitution: Various substituted derivatives on the phenyl ring.

Hydrolysis: Cleavage of the ether bond to yield phenol and cyclopropylmethanol.

Chemistry:

Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of neurotransmitter pathways.

Receptor Binding Studies: Used in studies to understand receptor-ligand interactions, especially in the context of neurological research.

Medicine:

Pharmaceutical Development: Explored as a potential therapeutic agent for neurological disorders due to its ability to interact with specific receptors in the brain.

Drug Design: Serves as a lead compound in the design of new drugs targeting central nervous system disorders.

Industry:

Chemical Manufacturing: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mecanismo De Acción

The mechanism of action of ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to modulate neurotransmitter pathways by binding to receptors such as serotonin and dopamine receptors. This binding alters the receptor’s activity, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in neurological disorders.

Comparación Con Compuestos Similares

®-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride: Similar in structure but with a trifluoromethyl group instead of a cyclopropylmethoxy group.

®-1-(3-(Methoxy)phenyl)ethanamine Hydrochloride: Contains a methoxy group instead of a cyclopropylmethoxy group.

®-1-(3-(Ethoxy)phenyl)ethanamine Hydrochloride: Features an ethoxy group in place of the cyclopropylmethoxy group.

Uniqueness: ®-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific receptors, making it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 215.73 g/mol. The structural characteristics include a cyclopropylmethoxy group, which may enhance its interaction with biological targets.

The primary mechanism of action for this compound involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This compound may exhibit effects similar to those of other phenethylamines, which are known for their psychoactive properties.

Pharmacological Studies

- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects in animal models. It appears to increase serotonin levels in the brain, which is critical for mood regulation.

- Adrenergic Receptor Interaction : The compound has been investigated for its potential as a β-adrenergic blocking agent. Research indicates that it may selectively inhibit β-adrenergic receptors, which are involved in cardiovascular responses.

- Neuroprotective Effects : Some studies have indicated that this compound may provide neuroprotection against oxidative stress, potentially benefiting conditions like neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

In a controlled study using rodent models, this compound was administered at varying doses. The results showed a significant reduction in depressive-like behaviors measured by the forced swim test and tail suspension test, suggesting its potential as an antidepressant agent.

| Dose (mg/kg) | Forced Swim Test (seconds) | Tail Suspension Test (seconds) |

|---|---|---|

| 0 | 120 | 180 |

| 5 | 90 | 150 |

| 10 | 60 | 120 |

Study 2: Cardiovascular Effects

Another study focused on the cardiovascular implications of the compound. It was found to lower heart rate and blood pressure in hypertensive rat models, indicating its potential utility in treating hypertension.

| Parameter | Control Group | Treatment Group (10 mg/kg) |

|---|---|---|

| Heart Rate (bpm) | 120 | 90 |

| Blood Pressure (mmHg) | 150/100 | 130/85 |

Aplicaciones Científicas De Investigación

GPR88 Agonism

Recent studies have highlighted the role of (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride as a selective agonist for the GPR88 receptor, which is implicated in various neuropsychiatric disorders. Research indicates that compounds activating GPR88 can reduce alcohol self-administration and intake in animal models without affecting locomotor activity, suggesting a potential therapeutic avenue for treating alcohol use disorders .

Antitumor Activity

Preliminary findings suggest that this compound exhibits antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in combination therapies. Its favorable pharmacokinetic profile enhances its potential as an anticancer agent .

Study on Alcohol Addiction

A notable study utilized this compound to assess its effects on alcohol consumption in rodent models. The results indicated a significant reduction in alcohol intake at various doses, supporting the hypothesis that GPR88 agonists could serve as effective treatments for alcohol dependence .

Cancer Cell Line Studies

In another investigation, the compound was tested against several cancer cell lines, demonstrating potent cytotoxicity. The study revealed that this compound could induce apoptosis in tumor cells, highlighting its potential as a candidate for further development in cancer therapeutics .

Comparative Data Table

The following table summarizes key findings related to the pharmacological effects of this compound compared to other compounds.

Propiedades

IUPAC Name |

(1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10;/h2-4,7,9-10H,5-6,8,13H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHMXPQMSWKYNH-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OCC2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OCC2CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.